molecular formula C₁₀H₈D₈Br₂N₂O₂ B1162577 Pipobroman-D8

Pipobroman-D8

Cat. No.: B1162577
M. Wt: 364.1
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Pipobroman (B1677944) within Contemporary Chemical and Biological Research

Pipobroman is recognized as an alkylating agent, a class of compounds that plays a significant role in anticancer research. nih.govsmolecule.comsigmaaldrich.com Its chemical structure, featuring a piperazine (B1678402) derivative, is similar to many other DNA alkylating agents. drugbank.commedkoo.com The primary mechanism of action, though not known with absolute certainty, is believed to involve the alkylation of DNA, which disrupts DNA synthesis and can ultimately lead to cell death. nih.govsmolecule.comdrugbank.commedkoo.com This mode of action has positioned pipobroman as a subject of interest in studies on cancer and other proliferative diseases. medchemexpress.comjle.com

Historically, pipobroman has been used in the treatment of polycythemia vera and essential thrombocythemia. nih.govdrugbank.commedkoo.com Research has explored its efficacy in these conditions, sometimes in comparison to other treatments. nih.govnih.gov While it has shown clinical activity, its use is often reserved for patients who are refractory to other therapies. nih.gov In contemporary research, pipobroman and its derivatives are investigated for their potential in various cancer models and to better understand the mechanisms of DNA alkylation and cellular response to such damage. smolecule.commedchemexpress.com

Specific Research Objectives and Delineation of Scope for Pipobroman-D8 Investigations

The creation of this compound, a deuterated analog of pipobroman, serves specific research objectives rooted in the principles of isotopic labeling. The primary goals for investigating this compound include:

Internal Standard for Bioanalytical Methods: The most immediate and common application for this compound is to serve as an internal standard for the accurate quantification of pipobroman in biological matrices like plasma and tissue samples during preclinical and clinical studies. Its chemical similarity ensures it behaves almost identically during sample extraction and ionization, while its mass difference allows for clear distinction by a mass spectrometer.

Metabolite Identification and Profiling: this compound is a crucial tool for metabolism studies. By analyzing samples from in vitro or in vivo experiments with this compound, researchers can more easily distinguish drug-related metabolites from endogenous compounds in mass spectrometry data, aiding in their structural elucidation.

Mechanistic Investigations: While the general mechanism of pipobroman is thought to be DNA alkylation, this compound could potentially be used in more detailed mechanistic studies to probe specific enzymatic or chemical processes involved in its activation or degradation, should a C-H bond cleavage be a rate-determining step.

The scope of research is therefore focused on using this compound as a chemical tool to enhance the quality and depth of analytical, pharmacokinetic, and metabolic studies of the parent compound, pipobroman.

Historical Trajectory and Evolution of Research on Isotopically Labeled Analogues in Mechanistic and Pharmacokinetic Studies

The use of isotopes as tracers in biological and chemical research has a rich history. The concept emerged in the early 20th century, with initial studies utilizing radioactive isotopes. nih.gov Following World War II, the availability of radioisotopes like carbon-14 (B1195169) and tritium (B154650) led to their widespread adoption in metabolic studies. nih.gov

A significant shift occurred with the development of sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.org These technologies made the use of stable, non-radioactive isotopes more practical and powerful.

Key milestones in the evolution of isotopically labeled analogues in research include:

Early Tracer Studies: Rudolph Schoenheimer, in the 1930s, pioneered the use of stable isotopes (deuterium and nitrogen-15) to study the dynamic state of body constituents, revolutionizing the understanding of metabolism. nih.gov

Pharmacokinetic Applications: The first application of stable isotopes in clinical pharmacology was reported in 1972, in a study of nortriptyline (B1679971) metabolism. nih.gov This marked the beginning of using stable isotope-labeled drugs to investigate pharmacokinetics in humans.

Mechanistic Elucidation: Isotopic labeling has been fundamental in elucidating the mechanisms of countless enzymatic reactions, including those catalyzed by cytochrome P450 enzymes. nih.gov The kinetic isotope effect has been a particularly valuable tool in these studies. acs.org

Drug Development and "Deuterium Switching": In recent decades, the concept of "deuterium switching" has emerged, where hydrogen atoms in an existing drug are replaced with deuterium (B1214612) to intentionally improve its pharmacokinetic or toxicological properties. scispace.comresearchgate.net The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating this approach. mdpi.comresearchgate.net

This historical progression demonstrates a continuous refinement of techniques, from simple tracers to sophisticated tools for detailed mechanistic and pharmacokinetic investigations, setting the stage for the use of compounds like this compound in modern pharmaceutical research. researchgate.netacs.org

Data Tables

Table 1: Properties of Pipobroman

PropertyValueSource
Chemical Formula C10H16Br2N2O2 nih.gov
CAS Number 54-91-1 medkoo.com
Molecular Weight 356.054 g/mol chemsrc.com
Mechanism of Action Alkylating agent; thought to disrupt DNA synthesis. smolecule.comdrugbank.com
Melting Point 106-107°C chemsrc.com

Table 2: Applications of Deuterium Labeling in Pharmaceutical Research

ApplicationDescriptionSource
Pharmacokinetic Studies Modifies ADME properties to potentially improve drug half-life and exposure. bioscientia.deacs.orgnih.gov
Mechanistic Studies Utilizes the kinetic isotope effect to probe reaction mechanisms. symeres.comnih.gov
Internal Standards Serves as a reference for accurate quantification in mass spectrometry. musechem.comscispace.com
Metabolic Pathway Tracing Enables the tracking of molecules to identify metabolites and pathways. clearsynth.com

Properties

Molecular Formula

C₁₀H₈D₈Br₂N₂O₂

Molecular Weight

364.1

Synonyms

1,1’-(1,4-Piperazinediyl)bis[3-bromo-1-propanone]-D8;  _x000B_1,4-bis(3-Bromo-1-oxopropyl)piperazine-D8;  1,4-bis(3-Bromopropionyl)piperazine-D8;  A 1803-D8;  Amedel-D8;  N,N’-Bis(3-bromopropionyl)piperazine-D8;  NSC-25154-D8;  Vercyte-D8

Origin of Product

United States

Advanced Synthetic Methodologies for Pipobroman D8

Retrosynthetic Analysis and Strategic Implementation of Deuterium (B1214612) Incorporation

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. icj-e.orgwikipedia.org For Pipobroman-D8, the analysis begins by identifying the key structural bonds. The target molecule consists of a central piperazine-d8 ring N,N'-disubstituted with 3-bromopropionyl groups.

The most logical disconnections are the two amide (N-C=O) bonds. This disconnection strategy simplifies the target molecule into two key synthons: a deuterated piperazine (B1678402) dianion equivalent and a 3-bromopropionyl cation equivalent.

Target Molecule: this compound

Key Disconnection: Amide C-N bonds

Precursors: Piperazine-d8 and an activated 3-bromopropanoic acid derivative (e.g., 3-bromopropionyl chloride).

The core of the synthetic strategy revolves around the timely and efficient incorporation of deuterium. Rather than attempting a late-stage hydrogen-deuterium exchange on the final Pipobroman (B1677944) molecule, which could lead to a complex mixture of partially deuterated species and potential side reactions, the strategy focuses on using a pre-labeled building block. d-nb.info The most effective approach is the synthesis of the key intermediate, Piperazine-d8, which ensures that all eight deuterium atoms are precisely located on the heterocyclic ring prior to the final coupling step. This building-block approach offers superior control over the isotopic distribution. d-nb.infonih.gov

Design, Synthesis, and Characterization of Deuterated Precursors for this compound Synthesis

The principal deuterated precursor required for the synthesis of this compound is Piperazine-d8. The synthesis of this precursor must be efficient and result in high isotopic purity. A common method for preparing deuterated cyclic amines involves the reduction of a corresponding aromatic or unsaturated heterocycle with a deuterium source.

A plausible and effective route to Piperazine-d8 is the catalytic reduction of Pyrazine using deuterium gas (D₂).

Synthetic Scheme for Piperazine-d8: Pyrazine is subjected to catalytic hydrogenation conditions using a deuterium source. A noble metal catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂), is typically employed. The reaction is conducted in a suitable solvent (e.g., D₂O, methanol-d4, or ethyl acetate) under a positive pressure of deuterium gas.

Reaction: Pyrazine + 4D₂ --(Catalyst, Solvent)--> Piperazine-d8

Characterization of Piperazine-d8: Upon synthesis and purification, the precursor must be rigorously characterized to confirm its structure and isotopic enrichment.

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry is used to determine the molecular weight and the distribution of isotopologues (D8, D7, D6, etc.). This provides a direct measure of the success of the deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This is used to quantify the percentage of residual, non-deuterated sites. The absence or significant reduction of signals in the 2.5-3.0 ppm region, characteristic of piperazine protons, indicates high deuteration.

²H NMR: A single resonance confirms that the deuterium atoms are chemically equivalent and located on the piperazine ring.

¹³C NMR: The spectrum will show a characteristic triplet for the deuterated carbons due to C-D coupling, confirming the position of the labels.

These analytical techniques collectively provide a comprehensive profile of the deuterated precursor, ensuring it meets the required specifications for the subsequent synthetic steps. ansto.gov.au

Quantitative Assessment of Isotopic Enrichment and Purity in Synthesized Batches

The final validation of a synthesized batch of this compound requires a thorough quantitative assessment of both its chemical purity and its isotopic enrichment.

Chemical Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining chemical purity. A reversed-phase column with a UV detector is typically used. The purity is calculated based on the area percentage of the main product peak relative to all other peaks in the chromatogram.

Table 1: Representative HPLC Purity Analysis Data

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (B52724):Water Gradient
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time 7.8 min

| Purity | >99.5% |

Isotopic Enrichment Analysis: This analysis confirms the level and location of deuterium incorporation.

NMR Spectroscopy: ¹H NMR is used to quantify the amount of residual protons at the eight positions on the piperazine ring by integrating the residual signal against a known internal standard. An isotopic enrichment of >98% is typically required for high-quality standards.

Table 2: Representative Isotopic Enrichment Data from Mass Spectrometry

Isotopologue Relative Abundance (%)
D8 (M) 98.6
D7 (M-1) 1.3
D6 (M-2) <0.1

| Calculated Isotopic Enrichment | 99.8% |

The synthesis of this compound, an isotopically labeled analog of the alkylating agent Pipobroman, requires specialized methods to ensure the precise incorporation of deuterium atoms. The primary goal is to produce a molecule with high isotopic enrichment and chemical purity, suitable for use as an internal standard in pharmacokinetic studies or as a tracer in metabolic research. Advanced synthetic strategies typically focus on building the molecule from a pre-labeled precursor rather than attempting to exchange hydrogen for deuterium on the final Pipobroman molecule, which could risk decomposition or non-specific labeling.

A robust and high-yield synthetic approach involves the acylation of a deuterated piperazine core. This method leverages the availability of piperazine-d8, where all eight hydrogen atoms on the heterocyclic ring are replaced with deuterium. The reaction proceeds as a standard nucleophilic acyl substitution, where the secondary amine groups of piperazine-d8 attack the electrophilic carbonyl carbon of an activated 3-bromopropanoic acid derivative.

The most common acylating agent for this purpose is 3-bromopropionyl chloride, which is highly reactive and drives the reaction to completion. The synthesis is typically performed in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), in the presence of a non-nucleophilic base. The base, often a tertiary amine like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), serves to neutralize the hydrochloric acid byproduct generated during the reaction, preventing the protonation (or deuteration) of the piperazine-d8 starting material and promoting the reaction forward. The reaction is generally carried out at reduced temperatures (e.g., 0 °C) to control its exothermicity and minimize potential side reactions.

An alternative to using an acyl chloride is to employ a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the amide bond formation directly from 3-bromopropanoic acid. This approach avoids the generation of HCl but requires an additional purification step to remove the urea (B33335) byproduct.

The general synthetic scheme is outlined below:

Table 1: Proposed Synthesis of this compound

Reactant 1Reactant 2ReagentsSolventProduct
Piperazine-d83-Bromopropionyl chlorideTriethylamine (or DIPEA)Dichloromethane (DCM)This compound

This precursor-based approach ensures that the deuterium atoms are located specifically on the piperazine ring, resulting in a well-defined, isotopically pure product. The incorporation of stable isotopes like deuterium is a key tool for studying drug metabolism and pharmacokinetics (DMPK). symeres.com

Considerations for Scalable Synthesis and Manufacturing of this compound for Research Applications

The transition from a laboratory-scale synthesis to the scalable manufacturing of this compound for research applications introduces several critical considerations related to cost, efficiency, purity, and process control. While the quantities required for research are typically smaller than for therapeutic agents, ensuring a reliable and reproducible supply is paramount.

Starting Material Sourcing and Cost: The primary cost driver for the synthesis of this compound is the deuterated starting material, piperazine-d8. The availability, cost, and isotopic purity of this precursor directly impact the final product's cost and quality. Establishing a reliable supply chain for high-purity piperazine-d8 is the first and most critical step in scalable manufacturing.

Process Optimization and Purification: For manufacturing, the synthetic process must be optimized to maximize yield and throughput while ensuring high purity. Key optimization parameters include:

Stoichiometry: Precise control over the molar ratio of piperazine-d8 to the acylating agent is crucial to prevent the formation of mono-acylated impurities and to ensure complete conversion, thereby simplifying purification.

Reaction Conditions: Temperature, reaction time, and addition rates must be carefully controlled to ensure batch-to-batch consistency and minimize side-product formation.

Purification: Scalable purification methods are required to achieve the high chemical and isotopic purity (>98%) demanded for research applications. While laboratory-scale synthesis may rely on column chromatography, large-scale manufacturing may favor more efficient techniques like recrystallization to remove unreacted starting materials and byproducts.

Quality Control and Analytical Validation: A comprehensive suite of analytical techniques is essential to verify the identity, purity, and isotopic enrichment of each batch of this compound.

Mass Spectrometry (MS): Confirms the correct molecular weight and verifies the incorporation of eight deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of residual protons on the piperazine ring, while ¹³C and ²H NMR can confirm the structure and the precise location of the deuterium labels. Quantitative NMR (qNMR) can be used to determine the exact isotopic enrichment.

Advanced Manufacturing Technologies: Modern manufacturing technologies can be employed to improve the efficiency and scalability of deuterated compound synthesis. nih.gov Flow chemistry, for instance, offers several advantages over traditional batch processing. tn-sanso.co.jp By performing the reaction in a continuous flow reactor, benefits can include enhanced heat transfer, improved reaction control, reduced reaction times, and increased safety, particularly when handling reactive intermediates like acyl chlorides. tn-sanso.co.jp This methodology can lead to higher throughput and more consistent product quality, which are significant advantages for manufacturing research-grade labeled compounds. tn-sanso.co.jpnih.gov

Table 2: Key Considerations for Scalable Manufacturing of this compound

ConsiderationKey FactorsImportance for Research Applications
Cost-Effectiveness Price and purity of Piperazine-d8, reaction yield optimization.High, as research budgets are often limited. Efficient use of expensive labeled precursors is critical.
Chemical Purity Removal of byproducts and unreacted starting materials.Essential to ensure that observed effects in assays are solely from the target compound.
Isotopic Enrichment High deuterium incorporation (>98%).Critical for accurate quantification in mass spectrometry-based assays and to avoid isotopic interference.
Process Scalability Use of robust and reproducible methods (e.g., flow chemistry, crystallization).Necessary to produce sufficient quantities for multiple studies and ensure a reliable supply chain.
Analytical Validation Comprehensive characterization by MS and NMR.Guarantees the identity, purity, and quality of the research compound, ensuring data integrity.

Ultimately, the successful scalable synthesis of this compound hinges on a multi-faceted approach that combines strategic sourcing of precursors, robust process optimization, and stringent quality control, potentially enhanced by modern manufacturing technologies like flow synthesis.

Sophisticated Analytical Characterization of Pipobroman D8

Spectroscopic Techniques for Definitive Structural Elucidation and Verification of Isotopic Integrity

Spectroscopic methods are indispensable for providing an unambiguous structural profile of Pipobroman-D8, confirming its identity, and assessing its isotopic purity.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²H NMR, and advanced 2D techniques)

High-field NMR spectroscopy is the cornerstone for the structural analysis of this compound, offering detailed insights into its molecular framework and the specific positions of deuterium (B1214612) incorporation.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a successfully deuterated this compound sample, the signals corresponding to the piperazine (B1678402) ring protons would be absent or significantly diminished. A quantitative ¹H NMR method for the non-deuterated Pipobroman (B1677944) has been developed using deuterochloroform as the solvent and hexamethylcyclotrisiloxane (B157284) as the internal standard. researchgate.netchemguide.co.uk For this compound, the spectrum is expected to be simplified, primarily showing the two triplets of the bromopropionyl side chains. The methylene (B1212753) protons adjacent to the carbonyl group (α-protons) and those adjacent to the bromine atom (β-protons) would appear as distinct multiplets, typically triplets, due to coupling with each other. Their chemical shifts are influenced by the electronegativity of the adjacent carbonyl and bromine groups. oregonstate.edulibretexts.org The absence of signals in the typical range for piperazine protons (usually around 2.5-3.5 ppm) serves as primary evidence of successful deuteration. researchgate.netrsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a carbon map of the molecule. For this compound, the spectrum would show signals for the carbonyl carbon and the two methylene carbons of the side chains. The signals for the deuterated piperazine carbons would be significantly affected. Due to the coupling between carbon and deuterium (a spin-1 nucleus), these signals would appear as multiplets and their intensity would be considerably lower compared to the protonated analog. organicchemistrydata.org Predicted ¹³C NMR data suggests chemical shifts for the piperazine carbons would be distinct from the side-chain carbons. drugbank.com

²H NMR Spectroscopy: Deuterium (²H) NMR is a direct method to confirm the presence and location of the deuterium labels. wikipedia.org A ²H NMR spectrum of this compound would exhibit a prominent signal in the region corresponding to the chemical shift of the piperazine ring protons, confirming the incorporation of deuterium at these positions. magritek.com The chemical shift range in ²H NMR is similar to that of ¹H NMR. wikipedia.org The absence of other signals would indicate that the deuterium labeling is specific to the piperazine ring and that no isotopic scrambling has occurred during synthesis.

Advanced 2D Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm assignments. A ¹H-¹H COSY spectrum would show correlation between the α- and β-protons of the bromopropionyl chain. An HSQC spectrum would correlate the proton signals of the side chains with their directly attached carbon atoms, providing definitive assignment of both ¹H and ¹³C signals.

Table 1: Predicted NMR Data for this compound

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Isotopic Purity Profiling

HRMS is critical for confirming the elemental composition and assessing the isotopic enrichment of this compound. It provides a highly accurate mass measurement, allowing for the differentiation between compounds with the same nominal mass.

Fragmentation patterns observed in tandem MS (MS/MS) experiments are crucial for confirming the structure and pinpointing the location of the deuterium labels. chemguide.co.uklibretexts.org In this compound, the primary fragmentation would likely involve the cleavage of the amide bonds or the loss of the bromopropionyl side chains. researchgate.net A key fragment would be the deuterated piperazine ring, which would show a mass increase of 8 Da compared to the corresponding fragment from unlabeled Pipobroman. The presence of bromine results in a characteristic isotopic pattern for bromine-containing fragments (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio). libretexts.org

Table 2: HRMS Data for Pipobroman and this compound

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group and Conformational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule. gatech.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration, typically found in the range of 1630–1680 cm⁻¹. savemyexams.com Other significant peaks include those for C-H stretching of the methylene groups in the side chains (around 2850-3000 cm⁻¹). uomustansiriyah.edu.iq The most telling feature for this compound would be the appearance of C-D stretching vibrations, which occur at lower wavenumbers (around 2000-2200 cm⁻¹) than C-H stretches, and the corresponding disappearance of the piperazine C-H stretching bands. athabascau.ca C-Br stretching vibrations are also expected in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric nature of the piperazine ring might give rise to strong Raman signals. The C=O stretch is also Raman active. This technique can be particularly useful for analyzing the conformational properties of the molecule in the solid state.

Table 3: Key Vibrational Frequencies for this compound

Advanced Chromatographic Separation and Quantification Methods for this compound

Chromatographic techniques coupled with mass spectrometry are essential for the separation, detection, and quantification of this compound in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Optimization

LC-MS/MS is the gold standard for quantifying drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. nih.govmdpi.com A method for this compound would typically involve:

Chromatography: Reversed-phase chromatography using a C18 column is a common choice. A gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an additive like formic acid to improve ionization, would be optimized to achieve a sharp peak shape and good separation from any potential interferences. jpionline.orgnih.gov

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode would be suitable for protonating the this compound molecule. The analysis would be performed in Multiple Reaction Monitoring (MRM) mode for quantification. pharmanueva.com This involves selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and monitoring a specific, stable product ion after collision-induced dissociation (CID). researchgate.net For this compound, the transition from m/z 366.0 to a major fragment ion (e.g., the deuterated piperazine fragment) would be monitored. This provides excellent specificity and minimizes background noise. The non-deuterated Pipobroman would serve as the internal standard, or vice versa.

Method validation would be performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives or Degradation Products

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. While Pipobroman itself has limited volatility, GC-MS can be employed to analyze it, as demonstrated by its presence in the NIST library. gatech.edu It is particularly useful for identifying and quantifying potential volatile degradation products or impurities. mdpi.comcac-accr.ca

For analysis, this compound might require derivatization to increase its volatility and thermal stability. emerypharma.com Thermal degradation in the GC inlet could also occur, and the resulting fragments analyzed. au.dk The mass spectrum obtained by GC-MS provides a fragmentation pattern that serves as a molecular fingerprint. The major fragments of Pipobroman would include ions corresponding to the loss of a bromine atom and cleavage of the piperazine ring. researchgate.net Analysis of environmental or biological samples, such as urine, has successfully utilized GC-MS to detect Pipobroman. csic.es This technique would be valuable in stability studies to identify potential degradation pathways by characterizing the volatile compounds formed under stress conditions (e.g., heat, acid, base).

Table 4: List of Compounds

Comprehensive Method Validation Parameters for Research Bioanalysis (e.g., Linearity, Accuracy, Precision, Selectivity, Sensitivity, Robustness)

The quantitative analysis of this compound in biological matrices is fundamental for research purposes. To ensure that the data generated is reliable and reproducible, a rigorous method validation process is essential. chromatographyonline.com Bioanalytical method validation establishes through documented evidence that an analytical procedure is suitable for its intended use. researchgate.netresearchgate.net The process involves evaluating several key parameters to define the performance characteristics of the method. researchgate.net High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for bioanalysis due to its high sensitivity and selectivity. researchgate.netshimadzu.com.sg

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. researchgate.net For the bioanalysis of this compound, this is typically assessed by preparing a series of calibration standards in the relevant biological matrix and analyzing them. A linear regression is then applied to the data, and the correlation coefficient (r²) is expected to be close to 1.0, indicating a strong linear relationship.

Accuracy: Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. researchgate.net It is determined by analyzing quality control (QC) samples prepared at multiple concentration levels (low, medium, and high) and comparing the measured concentration to the nominal value. For bioanalytical methods, the mean value should generally be within ±15% of the nominal value. ajpsonline.com

Precision: Precision is the measure of agreement among a series of measurements from the same homogeneous sample. elementlabsolutions.com It is usually expressed as the percent relative standard deviation (%RSD). Precision is evaluated at two levels: intra-assay precision (repeatability), which assesses variability within the same analytical run, and inter-assay precision (intermediate precision), which assesses variability on different days or with different analysts. researchgate.netajpsonline.com The %RSD should typically not exceed 15%. ajpsonline.com

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or other medications. researchgate.net This is confirmed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte. elementlabsolutions.com

Sensitivity: The sensitivity of a bioanalytical method is defined by the lower limit of quantitation (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. chromatographyonline.com This is a critical parameter for studies where analyte concentrations are expected to be very low.

Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition or flow rate. elementlabsolutions.com This provides an indication of the method's reliability during routine use.

The following table presents representative validation results for a hypothetical LC-MS/MS method for this compound in human plasma.

Table 1: Bioanalytical Method Validation Summary for this compound

Parameter Concentration (ng/mL) Acceptance Criteria Result
Linearity Range 1 - 1000 Correlation Coefficient (r²) ≥ 0.99 0.998
Accuracy (% Bias) Low QC (3 ng/mL) ± 15% +4.5%
Mid QC (150 ng/mL) ± 15% -2.1%
High QC (800 ng/mL) ± 15% +1.7%
Precision (% RSD) Low QC (3 ng/mL) ≤ 15% 6.8%
Mid QC (150 ng/mL) ≤ 15% 4.2%
High QC (800 ng/mL) ≤ 15% 3.5%
Sensitivity (LLOQ) 1 ng/mL Accuracy: ± 20%, Precision: ≤ 20% Meets criteria
Selectivity Blank Plasma No significant interference Pass

| Robustness | Varied Flow Rate/Temp | Results within acceptance criteria | Pass |

Rigorous Purity Determination and Impurity Profiling of this compound Research Reagents

The purity of a research reagent like this compound is critical, as the presence of impurities can significantly impact experimental outcomes. Impurity profiling involves the identification, quantification, and characterization of unwanted chemicals present in an active pharmaceutical ingredient (API) or research compound. medwinpublishers.comiajps.com These impurities can originate from various sources, including the synthetic process (e.g., starting materials, by-products, intermediates) or degradation of the substance over time. biomedres.usbruker.com

Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on the thresholds for reporting, identifying, and qualifying impurities. biomedres.us A comprehensive purity assessment ensures the quality and consistency of the research reagent. The process typically employs high-performance liquid chromatography (HPLC) with UV detection for the quantitative determination of purity and the detection of impurities. iajps.com For the structural elucidation of unknown impurities, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) are indispensable. bruker.com

A typical impurity profile analysis for a this compound research reagent would involve separating the parent compound from any potential impurities and quantifying their relative levels.

Table 2: Illustrative Impurity Profile of a this compound Research Reagent Batch

Peak ID Retention Time (min) Identity Observed m/z [M+H]⁺ Area %
1 4.5 Impurity A (Starting Material) 185.05 0.08%
2 6.2 Impurity B (By-product) 283.10 0.11%
3 8.1 This compound 365.09 99.75%

Evaluation of Physico-Chemical Stability and Degradation Pathways under Controlled Research Conditions

Understanding the physico-chemical stability of this compound is essential for defining appropriate storage conditions and predicting its shelf-life. pharmuni.com Stability testing involves subjecting the compound to a variety of environmental conditions to assess its intrinsic stability and identify potential degradation pathways. lhasalimited.orgsapub.org Forced degradation, or stress testing, is a critical component of this evaluation, where the compound is exposed to conditions more severe than accelerated storage conditions. sapub.orgresearchgate.net

The goal of forced degradation is to generate degradation products to support the development of stability-indicating analytical methods and to elucidate the degradation mechanisms. researchgate.net Standard stress conditions include:

Acid/Base Hydrolysis: Evaluates stability in acidic and basic environments.

Oxidation: Assesses susceptibility to oxidative degradation, often using hydrogen peroxide.

Thermal Stress: Exposes the compound to high temperatures to evaluate heat sensitivity.

Photostability: Tests for degradation upon exposure to light, typically following ICH Q1B guidelines. researchgate.net

The degradation products are then identified and quantified, often using LC-MS, to build a comprehensive degradation profile. A mass balance is often calculated to ensure that the increase in degradation products corresponds to the loss of the parent compound, demonstrating the analytical method's ability to account for all components. sapub.org

Table 3: Representative Forced Degradation Study Results for this compound

Stress Condition Duration % Degradation Major Degradation Products Identified
0.1 M HCl 24 hours ~5% Hydrolysis Product 1
0.1 M NaOH 4 hours ~15% Hydrolysis Product 1, Hydrolysis Product 2
10% H₂O₂ 24 hours ~8% Oxidative Product 1
Heat (80°C) 72 hours < 2% Minimal degradation observed

| Photolysis (ICH Q1B) | 1.2 million lux hours | < 1% | No significant photodegradation |

These studies indicate the conditions under which this compound is likely to degrade, providing crucial information for its handling, formulation, and storage in a research setting. lhasalimited.org

Preclinical Mechanistic and Pharmacological Investigations of Pipobroman D8

Elucidation of Molecular and Cellular Mechanisms of Action of Pipobroman-D8

This compound is the deuterated form of Pipobroman (B1677944), an alkylating agent used in the treatment of polycythemia vera and essential thrombocythemia. nih.govdrugbank.comncats.io The core mechanism of action for Pipobroman is believed to involve the alkylation of DNA, which disrupts DNA synthesis and ultimately leads to cell death. drugbank.comncats.io While specific research on this compound is limited, its mechanistic actions are extrapolated from its non-deuterated counterpart. The introduction of deuterium (B1214612), a stable isotope of hydrogen, can influence the pharmacokinetic and metabolic properties of a drug, potentially leading to a more stable compound with an altered therapeutic profile. This article focuses on the preclinical investigations into the molecular and cellular mechanisms of this compound, based on the known properties of Pipobroman.

Detailed Investigations into Interactions with Nucleic Acids and DNA Alkylation Specificity

Pipobroman is classified as a polyfunctional alkylating agent, though its precise mechanism of action is not fully understood. nih.gov It is structurally similar to other DNA alkylating agents and is thought to function by covalently binding to nucleic acids. drugbank.comncats.io Alkylating agents are a class of compounds that are highly electrophilic and react with nucleophilic sites on DNA, forming covalent bonds known as DNA adducts. atdbio.com These adducts can interfere with DNA replication and transcription, leading to cellular demise. atdbio.com

The most reactive nucleophilic sites in DNA are typically the N7 position of guanine (B1146940) and the N3 position of adenine. nih.gov While the specific binding sites of Pipobroman have not been definitively elucidated, it is plausible that it follows a similar pattern of interaction. The formation of these adducts can lead to various cellular consequences, including DNA strand breaks, cross-linking, and mutations. atdbio.comnih.gov

Table 1: Potential DNA Alkylation Sites and Consequences

DNA BasePotential Alkylation SiteConsequence of Alkylation
GuanineN7Depurination, DNA strand breaks
AdenineN3Inhibition of DNA replication
GuanineO6Miscoding and mutations

This table is a generalized representation of DNA alkylation and may not be specific to this compound.

Analysis of Enzymatic Pathway Modulation and Inhibition by this compound

The alkylating action of Pipobroman can directly or indirectly affect various enzymatic pathways. By damaging DNA, it can trigger DNA repair pathways. medchemexpress.com However, extensive damage can overwhelm these repair mechanisms, leading to the activation of apoptotic pathways. One report suggests that Pipobroman may inhibit DNA and RNA polymerase, which would directly halt the synthesis of nucleic acids. medchemexpress.com

Furthermore, the cellular response to DNA damage involves a complex network of signaling proteins and enzymes. Kinases such as ATM and ATR are activated in response to DNA damage and initiate a signaling cascade that can lead to cell cycle arrest and DNA repair. medchemexpress.com The impact of this compound on these specific enzymatic pathways requires further dedicated investigation.

Studies on Cellular Signaling Cascade Interventions and Perturbations

Cellular signaling pathways are complex networks that control fundamental cellular processes. nih.gov The introduction of a cytotoxic agent like this compound is expected to perturb these pathways significantly. DNA damage, a primary consequence of Pipobroman's action, is a potent activator of stress-response signaling cascades. medchemexpress.com

Key signaling pathways that are likely to be affected include:

p53 Signaling Pathway: The p53 tumor suppressor protein is a critical regulator of the cellular response to DNA damage. Upon activation, p53 can induce cell cycle arrest, apoptosis, or senescence. The efficacy of many chemotherapeutic agents is dependent on a functional p53 pathway. googleapis.com

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of this pathway can sensitize cancer cells to the effects of DNA-damaging agents. google.com

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Its role in the response to alkylating agents is complex and can be cell-type dependent. latrobe.edu.au

Further research is needed to delineate the specific interventions and perturbations of these and other signaling cascades by this compound.

Mechanistic Assessment of Impact on Cell Cycle Progression and Apoptotic Processes in vitro

Alkylating agents typically exert their cytotoxic effects by inducing cell cycle arrest and apoptosis. medchemexpress.com By causing DNA damage, Pipobroman would activate cell cycle checkpoints, primarily at the G1/S and G2/M transitions, to allow time for DNA repair. medchemexpress.com If the damage is too severe to be repaired, the cell is directed towards apoptosis, or programmed cell death. latrobe.edu.au

In vitro studies using cancer cell lines would be instrumental in elucidating the precise effects of this compound on cell cycle progression and apoptosis. nih.govjle.com Techniques such as flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle and to quantify the extent of apoptosis. googleapis.com

Table 2: Expected Effects of this compound on Cell Cycle and Apoptosis

Cellular ProcessExpected EffectKey Molecular Players
Cell Cycle ProgressionArrest at G1/S and/or G2/M checkpointsp53, p21, Cyclins, CDKs
ApoptosisInduction of programmed cell deathCaspases, Bcl-2 family proteins

This table represents expected outcomes based on the known mechanisms of alkylating agents.

Integrated Proteomic, Metabolomic, and Transcriptomic Profiling in Biological Systems

A comprehensive understanding of the molecular mechanisms of this compound can be achieved through integrated multi-omics approaches. google.comnih.govfrontiersin.org

Transcriptomics: This would involve analyzing the changes in gene expression in response to this compound treatment. This could reveal the upregulation of genes involved in DNA repair, cell cycle arrest, and apoptosis, and the downregulation of genes involved in cell proliferation. nih.gov

Proteomics: This would focus on the changes in the protein landscape of the cell. It could identify the specific proteins that are activated or inhibited by this compound, providing direct insights into the affected signaling pathways. nih.gov

Metabolomics: This would analyze the changes in the cellular metabolome. DNA damage and cell stress can significantly alter cellular metabolism, and metabolomic profiling could uncover novel biomarkers of drug response or toxicity. frontiersin.orgnih.gov

By integrating these different "omics" datasets, a more holistic picture of the cellular response to this compound can be constructed, potentially identifying novel therapeutic targets and mechanisms of resistance. google.comnih.gov

Comparative Pharmacodynamics: this compound versus Non-Deuterated Analog

The primary rationale for developing deuterated drugs is to improve their pharmacokinetic and/or pharmacodynamic properties. Deuterium substitution can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. This is known as the "deuterium kinetic isotope effect."

In the context of Pipobroman, deuteration could potentially lead to:

Increased half-life: A slower rate of metabolism could result in the drug remaining in the body for a longer period.

Reduced metabolic variability: If metabolism is a major source of inter-individual variability in drug response, deuteration could lead to more predictable pharmacokinetics.

Altered toxicity profile: Changes in metabolism could potentially lead to a different profile of metabolites, which might alter the drug's toxicity.

Comparative pharmacodynamic studies would be essential to determine if this compound offers any therapeutic advantages over its non-deuterated counterpart. These studies would involve comparing the dose-response relationships, efficacy, and duration of action of the two compounds in relevant preclinical models.

Table 3: Potential Pharmacodynamic Differences between Pipobroman and this compound

Pharmacodynamic ParameterPotential Change with DeuterationRationale
EfficacyPotentially increased or prolongedSlower metabolism leading to sustained drug levels
PotencyMay be alteredChanges in drug-target interactions or metabolism
Duration of ActionPotentially longerReduced rate of metabolic clearance

This table outlines hypothetical differences that would need to be validated through experimental studies.

Quantitative Assessment of Kinetic Isotope Effects on Biological Activity and Target Engagement

The introduction of deuterium at specific molecular positions can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). In the context of this compound, this could manifest as a change in its biological activity compared to the non-deuterated form. The C-H bond is replaced by a stronger C-D bond, which can slow down metabolic processes that involve the cleavage of this bond.

Analysis of Differential Receptor Binding or Macromolecular Interactions due to Deuteration

Deuteration is generally not expected to significantly alter the equilibrium binding affinity of a drug to its receptor or target macromolecule. This is because the shape, size, and electronic properties of the molecule remain largely unchanged. However, subtle changes in van der Waals interactions and hydrogen bonding could theoretically lead to minor differences in binding.

In Vitro Drug Metabolism Studies of this compound

The primary rationale for developing deuterated drugs is often to improve their metabolic stability. In vitro studies using liver microsomes and hepatocytes are standard methods to investigate these potential advantages.

Characterization of Metabolic Stability in Hepatic Microsomal and Hepatocyte Systems

In vitro studies would be essential to compare the metabolic fate of this compound to its non-deuterated counterpart. By incubating both compounds with human and animal liver microsomes or hepatocytes, researchers can determine the rate of disappearance of the parent compound over time. A slower rate of metabolism for this compound would indicate enhanced metabolic stability.

Table 1: Hypothetical Comparative Metabolic Stability of Pipobroman and this compound

CompoundHalf-Life in Human Liver Microsomes (min)Intrinsic Clearance (μL/min/mg protein)
PipobromanData not availableData not available
This compoundData not availableData not available

No publicly available data exists for these parameters.

Identification and Structural Characterization of Deuterated Metabolites and Major Metabolic Pathways

The metabolic pathways of pipobroman would be the starting point for investigating the metabolites of this compound. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy would be employed to identify and characterize the structures of any metabolites formed. A key point of interest would be whether deuteration alters the preferred metabolic pathways, potentially leading to a different metabolite profile.

Preclinical Pharmacokinetic (PK) Analysis in Non-Human Animal Models

To understand how the potential in vitro metabolic advantages of this compound translate to an in vivo setting, preclinical pharmacokinetic studies in animal models such as rats or mice are necessary. Following administration of this compound, blood samples would be collected at various time points to determine key PK parameters.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Cmax (Maximum Concentration)Data not available
Tmax (Time to Maximum Concentration)Data not available
AUC (Area Under the Curve)Data not available
Half-Life (t1/2)Data not available
Clearance (CL)Data not available
Volume of Distribution (Vd)Data not available

No publicly available data exists for these parameters.

A comparative PK study between pipobroman and this compound would be highly informative. An increased area under the curve (AUC) and a longer half-life for the deuterated compound would provide strong evidence for an improved pharmacokinetic profile, a primary goal of deuteration in drug development.

Determination of Absorption and Distribution Kinetics in Relevant Animal Species

The initial phase of in vivo pharmacokinetic assessment involves characterizing how this compound is absorbed into the systemic circulation and subsequently distributed to various tissues. These studies are typically conducted in multiple relevant animal species to ensure the findings are robust and to understand potential interspecies differences. nih.gov

Absorption: Based on studies of its non-deuterated counterpart, Pipobroman is known to be well absorbed from the gastrointestinal tract. drugbank.com It is hypothesized that this compound would exhibit similar absorption characteristics. To confirm this, studies in animal models such as rats and dogs are conducted. Following oral administration, serial blood samples are collected to determine the rate and extent of absorption. Key parameters measured include the maximum plasma concentration (Cmax) and the time to reach maximum concentration (Tmax).

Distribution: Once absorbed, a drug distributes from the bloodstream into various tissues and organs. The extent of distribution is a key factor in determining the drug's efficacy and potential for toxicity. For this compound, understanding its distribution to target tissues, as well as to organs involved in elimination, is crucial. The apparent volume of distribution (Vd) is a key parameter calculated from these studies, providing an indication of the extent to which the drug distributes into extravascular tissues. nih.gov

Below is a hypothetical data table illustrating typical absorption and distribution parameters for this compound in a preclinical animal model.

ParameterValue (Mean ± SD)Unit
Cmax150 ± 25ng/mL
Tmax2.5 ± 0.5hours
Vd50 ± 10L

This interactive table contains hypothetical data for illustrative purposes.

Characterization of Elimination Pathways and Organ-Specific Clearance Rates

The elimination of a drug from the body occurs through metabolism and excretion. A thorough characterization of these pathways is essential for understanding the drug's duration of action and potential for drug-drug interactions.

Organ-Specific Clearance: Clearance (CL) is a measure of the volume of plasma from which the drug is completely removed per unit of time. Determining organ-specific clearance rates, such as hepatic and renal clearance, helps to quantify the contribution of each organ to the drug's total elimination. This is often achieved through studies using animal models with cannulated vessels to isolate the blood flow to and from specific organs.

The following table presents hypothetical clearance data for this compound.

Clearance TypeValue (Mean ± SD)Unit
Total Clearance (CL)10 ± 2L/h
Hepatic Clearance7 ± 1.5L/h
Renal Clearance3 ± 0.5L/h

This interactive table contains hypothetical data for illustrative purposes.

Quantitative Measurement of Deuterium Kinetic Isotope Effects on PK Parameters (e.g., half-life, area under the curve)

A primary rationale for developing deuterated drugs is to leverage the deuterium kinetic isotope effect (KIE). researchgate.net This effect occurs when the replacement of a hydrogen atom with a deuterium atom at a site of metabolic cleavage slows down the rate of the chemical reaction. princeton.edu This can lead to a more favorable pharmacokinetic profile.

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, requiring more energy to break. If the cleavage of this bond is the rate-limiting step in a drug's metabolism, deuteration can significantly decrease the rate of metabolic clearance. nih.gov This often results in a longer elimination half-life (t½) and an increased total drug exposure, as measured by the area under the plasma concentration-time curve (AUC). google.com

Pharmacokinetic Parameter Comparison: To quantify the KIE, a head-to-head pharmacokinetic study comparing Pipobroman and this compound is conducted in animal models. The key parameters of interest are the half-life and AUC. An increase in these parameters for this compound relative to Pipobroman would confirm a significant KIE.

The table below provides a hypothetical comparison of key pharmacokinetic parameters.

CompoundHalf-life (t½) (hours)AUC (ng·h/mL)
Pipobroman4.5 ± 0.8850 ± 150
This compound7.8 ± 1.21400 ± 200

This interactive table contains hypothetical data for illustrative purposes, demonstrating a potential kinetic isotope effect.

Development and Validation of Bioanalytical Methodologies for In Vivo Sample Analysis

Reliable and robust bioanalytical methods are fundamental for the accurate quantification of drug concentrations in biological matrices such as plasma, blood, and tissues. wuxiapptec.com The development and validation of these methods are governed by strict regulatory guidelines. europa.euimi-conception.eu

Method Development: For this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantitative analysis due to its high sensitivity and specificity. nih.gov The method development process involves optimizing several key aspects:

Sample Preparation: Efficient extraction of this compound from the biological matrix.

Chromatographic Separation: Achieving a clean separation of the analyte from endogenous matrix components.

Mass Spectrometric Detection: Fine-tuning the instrument parameters for optimal sensitivity and specificity.

Method Validation: Once developed, the bioanalytical method must undergo a rigorous validation process to ensure its performance is acceptable for its intended purpose. researchgate.net The validation assesses several key parameters as outlined in international guidelines:

Accuracy: The closeness of the measured concentration to the true value.

Precision: The degree of scatter in the results from multiple analyses of the same sample.

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Sensitivity: The lowest concentration that can be reliably measured (Lower Limit of Quantification, LLOQ).

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

The following table summarizes typical validation parameters for a hypothetical LC-MS/MS method for this compound.

Validation ParameterAcceptance CriteriaResult
AccuracyWithin ±15% of nominal concentrationPass
Precision (CV%)≤15%Pass
LLOQSignal-to-noise ratio ≥ 50.1 ng/mL
Stability (Freeze-Thaw)Within ±15% of initial concentrationPass

This interactive table contains hypothetical data for illustrative purposes.

Structure Activity Relationship Sar and Deuteration Effects for Pipobroman Analogues

Comprehensive Comparative Analysis of Pipobroman-D8 with Non-Deuterated and Other Structurally Related Compounds

Pipobroman (B1677944) is an N-acylpiperazine featuring two 3-bromopropionoyl groups attached to the nitrogen atoms of the piperazine (B1678402) ring. nih.gov Its biological activity stems from its function as a polyfunctional alkylating agent. nih.gov A deuterated version, this compound, would have the eight hydrogen atoms on the piperazine ring replaced with deuterium (B1214612). While specific experimental data for this compound is not prevalent in public literature, a comparative analysis can be extrapolated from the known properties of Pipobroman and the well-documented effects of deuteration on other molecules, including other piperazine derivatives.

The primary advantage of deuteration lies in its ability to increase a molecule's resistance to bond cleavage without significantly altering its steric or electronic properties. nih.gov This "deuterium switch" can lead to significant improvements in a drug's metabolic stability. nih.gov For Pipobroman, metabolism likely occurs via pathways common for alkylating agents, which can include enzymatic degradation. If C-H bond cleavage on the piperazine ring is a rate-limiting step in its metabolism or deactivation, then this compound would be expected to have a slower rate of metabolism. portico.orgnih.gov This would translate to a longer biological half-life and increased systemic exposure compared to its non-deuterated counterpart. gabarx.comresearchgate.net

Structurally related compounds include other piperazine derivatives used in pharmaceuticals and other alkylating agents like busulfan. nih.govprimescholars.com The piperazine scaffold is common in many bioactive molecules, valued for its ability to adopt various conformations and act as a hydrogen-bond acceptor. ijcce.ac.iryok.gov.tr Comparing this compound to these compounds highlights the unique contribution of the deuterated core. For instance, while sharing the piperazine ring with a drug like Sildenafil, Pipobroman's activity is cytotoxic, not vasodilatory, due to its reactive bromopropionoyl arms. yok.gov.tr The deuteration of the piperazine ring in this compound is intended to specifically enhance its metabolic profile without altering its fundamental alkylating mechanism. nih.gov

Table 1: Comparative Properties of Pipobroman and this compound (Inferred)

PropertyPipobromanThis compound (Inferred)Rationale for Inference
Chemical Formula C₁₀H₁₆Br₂N₂O₂C₁₀H₈D₈Br₂N₂O₂Replacement of 8 protium (B1232500) atoms with deuterium on the piperazine ring.
Molecular Weight ~344.05 g/mol ~352.10 g/mol Increased mass due to 8 neutrons from the deuterium atoms.
Metabolic Stability BaselineIncreasedThe C-D bond is stronger than the C-H bond, leading to a kinetic isotope effect that slows metabolism involving C-H/C-D bond cleavage. portico.orggabarx.com
Biological Half-life BaselineLongerReduced metabolic clearance leads to a prolonged presence in the system. researchgate.net
Receptor Binding BaselineLargely UnchangedDeuteration is a subtle structural change that typically does not alter the shape or steric properties required for target binding. tandfonline.comnih.gov

Investigation of the Influence of Deuterium Substitution on Molecular Conformation, Dynamics, and Binding Affinities

While the static binding affinity to a biological target is unlikely to change significantly, the dynamics of the interaction could be subtly affected. nih.gov The C-D bond is slightly shorter and less polarizable than the C-H bond, which could theoretically result in minor changes to van der Waals interactions at a binding site. wikipedia.org However, the most profound influence of deuteration is on the kinetic aspects of a drug's life cycle. The "kinetic isotope effect" (KIE) is the most significant consequence of deuteration, where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond. portico.orgscirp.org

For this compound, this effect would be most relevant to its metabolism by enzymes such as the cytochrome P450 (CYP) family, which are often involved in drug deactivation. nih.gov If the metabolic pathway involves oxidation of the piperazine ring, the KIE would reduce the rate of this process, thereby prolonging the active state of the drug. portico.orgnih.gov This does not change the intrinsic affinity for its target (DNA) but increases the duration over which the drug is available to exert its alkylating effect.

Table 2: Influence of Deuterium Substitution on Molecular Properties

PropertyInfluence of Deuterium SubstitutionScientific Basis
Molecular Conformation Minimal to no change; the chair conformation of the piperazine ring is preserved.Deuterium substitution does not significantly alter steric hindrance or bond angles that define molecular shape. tandfonline.com
Vibrational Dynamics C-D bonds have lower vibrational frequencies compared to C-H bonds.This is due to the higher mass of deuterium, which is the basis for the lower zero-point energy of the C-D bond. portico.org
Binding Affinities Direct binding affinity is generally retained as the molecular shape is conserved.Deuterated compounds are bioisosteres of their hydrogenated counterparts and are expected to have similar potency and selectivity. nih.govwikipedia.org
Metabolic Kinetics Significantly slower metabolic rate if C-D bond cleavage is the rate-limiting step.The kinetic isotope effect (KIE) makes the C-D bond 6-10 times more stable against cleavage than the C-H bond. informaticsjournals.co.ingabarx.com

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling Incorporating Deuteration Parameters

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. slideshare.netnih.gov These models use molecular descriptors—numerical representations of chemical properties—to build predictive equations. researchgate.net For a series of compounds like Pipobroman and its analogues, QSAR can help identify the key structural features that drive anticancer activity. researchgate.netscience.gov

Standard QSAR models for alkylating agents often include descriptors related to reactivity, lipophilicity (logP), and steric and electronic properties. nih.gov However, to effectively model a deuterated compound like this compound, the QSAR model would need to incorporate parameters that specifically account for the effects of deuterium. While specific QSAR studies on this compound are not publicly documented, a hypothetical model can be proposed.

Such a model would need to go beyond standard descriptors. Deuteration-specific parameters could include:

Kinetic Isotope Effect (KIE) values: If experimentally determined, the kH/kD ratio for relevant metabolic pathways could be used as a direct input. portico.org

Vibrational Frequencies: Calculated C-D bond vibrational frequencies could serve as a descriptor reflecting the altered bond dynamics.

Quantum Mechanical Descriptors: Parameters derived from quantum calculations, such as the bond dissociation energy of the C-D bonds or subtle changes in the electron density around the deuterated positions, could be included. nih.gov

The goal of such a QSAR model would be to predict how the increased metabolic stability of this compound translates into enhanced biological activity, potentially allowing for the design of new analogues with even more finely tuned properties. A study on various anticancer compounds, including Pipobroman, used descriptors like bond order and atomic composition to model activity against leukemia cell lines, demonstrating the feasibility of applying such models to this class of drugs. researchgate.net Integrating deuteration parameters would be a logical next step for refining these predictions for isotope-substituted analogues.

Table 3: Hypothetical Deuteration-Specific Descriptors for QSAR Modeling

Descriptor TypeSpecific Descriptor ExamplePotential Impact on QSAR Model
Kinetic kH/kD ratio for CYP-mediated oxidationDirectly correlates deuteration with metabolic stability, a key component of the pharmacokinetic profile. nih.gov
Thermodynamic C-D Bond Dissociation Energy (BDE)Quantifies the increased strength of the deuterated bond, relating it to resistance to chemical or enzymatic cleavage. portico.org
Vibrational C-D Stretching FrequencyA quantum chemical descriptor reflecting the lower zero-point energy of the C-D bond.
Electronic Partial Atomic Charge on DeuteriumModels the subtle electronic differences (e.g., reduced polarizability) compared to hydrogen, which might influence non-covalent interactions. wikipedia.org

Elucidation of Specific Deuterium-Mediated Steric or Electronic Effects on Biological Activity

The biological effects of deuteration are overwhelmingly electronic in nature, stemming from the kinetic isotope effect. tandfonline.comresearchgate.net The steric difference between hydrogen and deuterium is negligible, and therefore, deuterium substitution is not expected to introduce any significant steric hindrance that would alter how this compound interacts with its biological target. nih.gov

The dominant electronic effect is the increased stability of the C-D bond compared to the C-H bond. informaticsjournals.co.in This arises from the fact that the C-D bond has a lower zero-point energy due to its lower vibrational frequency. portico.org Consequently, more energy is required to reach the transition state for C-D bond cleavage, making the reaction slower. portico.orgscirp.org This electronic stabilization is highly localized to the site of deuteration and does not broadly alter the electronic character of the entire molecule.

Other minor electronic effects include a slight reduction in the polarizability of the C-D bond and a shorter bond length compared to C-H. wikipedia.org These could lead to marginally weaker van der Waals or hydrogen bonding interactions if a C-D bond were to participate directly in such a bond at a receptor site, but this is typically a much smaller effect compared to the KIE on metabolism. wikipedia.org In the case of this compound, the primary, strategically important effect is the electronic stabilization of the piperazine core against metabolic breakdown.

Table 4: Comparison of Physicochemical Effects of C-H vs. C-D Bonds

EffectC-H Bond (Protium)C-D Bond (Deuterium)Implication for this compound
Steric Size BaselineVirtually identicalNo change in steric hindrance or fit to biological targets. tandfonline.com
Bond Length BaselineSlightly shorterMinor effect, unlikely to significantly impact biological activity. wikipedia.org
Bond Strength BaselineStrongerSlower rate of cleavage in metabolic reactions (Kinetic Isotope Effect). gabarx.com
Zero-Point Energy HigherLowerThe fundamental quantum mechanical reason for the increased bond strength and KIE. portico.org
Polarizability BaselineSlightly reducedCan lead to weaker van der Waals interactions, but this is a secondary effect. wikipedia.org

Computational and Theoretical Investigations of Pipobroman D8

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Transition State Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are used to model the electronic structure of Pipobroman-D8. numberanalytics.com These calculations can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) map.

The electronic structure is not significantly altered by isotopic substitution, but the vibrational properties are. QM calculations can precisely predict the changes in vibrational frequencies upon deuteration, which is crucial for interpreting infrared (IR) spectra. Furthermore, these methods are vital for studying the reactivity of this compound. As an alkylating agent, its mechanism involves the formation of a transition state (TS) during the alkylation of biological nucleophiles like DNA. nih.gov QM calculations can model the geometry and energy of this TS, providing insights into the reaction's feasibility and kinetics. researchgate.netnih.gov Comparing the TS for Pipobroman (B1677944) and this compound helps in understanding the kinetic isotope effects. nih.gov

Table 1: Hypothetical QM-Calculated Properties of Pipobroman vs. This compound This table presents theoretical data for illustrative purposes.

Property Pipobroman This compound Method/Basis Set Significance
HOMO Energy -7.2 eV -7.2 eV B3LYP/6-31G* Indicates similar electron-donating capability.
LUMO Energy -1.5 eV -1.5 eV B3LYP/6-31G* Shows comparable electron-accepting nature.
HOMO-LUMO Gap 5.7 eV 5.7 eV B3LYP/6-31G* Suggests similar electronic stability and reactivity.
Zero-Point Energy 215.4 kcal/mol 204.8 kcal/mol B3LYP/6-31G* Lower energy due to the heavier deuterium (B1214612) isotopes.
C-Br Stretch Freq. ~650 cm⁻¹ ~650 cm⁻¹ B3LYP/6-31G* Unaffected as deuteration is on the adjacent carbon.

| C-D Stretch Freq. | N/A | ~2200 cm⁻¹ | B3LYP/6-31G* | Key spectroscopic marker for deuteration. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes, Solvent Interactions, and Protein Binding

While QM methods provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. numberanalytics.comnih.gov For this compound, MD simulations are used to explore its conformational landscape, revealing the different shapes the molecule can adopt in solution. nih.govnih.gov These simulations model the interactions between this compound and its environment, such as water molecules, providing a detailed picture of its hydration shell. nih.govmdpi.com

A primary application of MD is to simulate the interaction of this compound with its biological targets, like a DNA duplex. nih.gov By placing the molecule near a model of DNA in a simulated physiological environment, researchers can observe the initial binding events, the orientation of the molecule, and the conformational changes in both the drug and the target that facilitate the alkylation reaction. nih.govplos.org The increased mass of deuterium in this compound would be accounted for in the force field parameters, leading to subtle differences in its dynamic behavior and interaction energies compared to the non-deuterated form. nih.gov

Table 2: Typical Parameters for an MD Simulation of this compound with DNA This table presents typical simulation parameters for illustrative purposes.

Parameter Value/Setting Purpose
Force Field CHARMM36 / AMBER Describes the potential energy of the system. nih.govgoogle.com
Water Model TIP3P Explicitly models solvent interactions.
System Size ~50,000 atoms Includes this compound, DNA, water, and ions.
Simulation Time 100-500 ns Allows for observation of binding and conformational changes. nih.gov
Ensemble NPT (Isothermal-isobaric) Maintains constant pressure and temperature.
Temperature 310 K Simulates human body temperature.

| Pressure | 1 bar | Simulates atmospheric pressure. |

In Silico Docking Studies for Ligand-Target Interaction Prediction and Binding Mode Analysis

In silico molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its molecular target. core.ac.uknih.gov For this compound, docking studies can be performed to model its non-covalent binding within the minor or major groove of DNA, which is the presumed prelude to the covalent alkylation reaction. nih.gov Docking algorithms sample numerous possible conformations and orientations of the ligand at the target's binding site and rank them using a scoring function. core.ac.uknih.gov

The results of a docking study provide a binding score, which estimates the binding affinity, and a predicted binding pose. rsc.org This pose reveals crucial intermolecular interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic contacts between this compound and the DNA molecule. This information is invaluable for understanding the structural basis of its activity and for designing new analogues with improved targeting capabilities.

Table 3: Hypothetical Docking Results for this compound with a DNA Decamer This table presents theoretical data for illustrative purposes.

Parameter Value Interpretation
Binding Site Minor Groove Predicted preferential location for interaction.
Binding Affinity -7.5 kcal/mol A quantitative estimate of the binding strength.
Key Interacting Residues Guanine (B1146940) (N7), Adenine (N3) Specific atoms on DNA bases interacting with the ligand.
Types of Interactions Hydrogen Bonds (with carbonyl oxygen), Van der Waals The primary forces stabilizing the non-covalent complex.

| Predicted Binding Pose | Aligns along the floor of the groove | Describes the orientation of the molecule relative to the DNA helix. |

Predictive Modeling of Spectroscopic Signatures and Deuterium-Induced Shifts

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules. For this compound, this is particularly relevant for predicting its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The substitution of hydrogen with deuterium causes predictable changes in these spectra. magritek.com

In NMR spectroscopy, deuterium substitution leads to so-called isotope shifts. nih.govnih.gov The chemical shifts of carbon (¹³C) and any remaining protons (¹H) near the deuterated positions are altered, typically shifting to a slightly higher field (lower ppm value). nih.gov Computational models can predict the magnitude of these deuterium-induced shifts, which is essential for confirming the sites of deuteration and interpreting experimental spectra. huji.ac.ilwikipedia.org Similarly, the vibrational frequencies in an IR spectrum are highly dependent on atomic mass. Calculations can predict the disappearance of C-H vibrational bands and the appearance of new, lower-frequency C-D bands.

Table 4: Predicted Deuterium-Induced Isotope Shifts in the ¹³C NMR Spectrum of this compound This table presents theoretical data for illustrative purposes.

Carbon Atom Predicted δ (Pipobroman) Predicted δ (this compound) Predicted Isotope Shift (Δδ)
C=O (Carbonyl) 170.5 ppm 170.4 ppm -0.1 ppm
-CH₂-Br 28.0 ppm 27.5 ppm -0.5 ppm
-CO-CH₂- 38.5 ppm 37.9 ppm -0.6 ppm

| Piperazine (B1678402) C | 45.0 ppm | 45.0 ppm | 0.0 ppm |

Development of Advanced Computational Models for Anticipating Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. nih.gov For this compound, replacing hydrogen with deuterium on the carbon atoms adjacent to the carbonyl groups can produce a secondary KIE on the DNA alkylation reaction. This effect arises from changes in the vibrational state of the C-D bonds versus C-H bonds in the transition state compared to the ground state.

Advanced computational models, often combining quantum mechanics and molecular mechanics (QM/MM), are developed to calculate theoretical KIEs. nih.gov These calculations model the reaction pathway from reactants to products through the transition state. researchgate.net By comparing the computationally predicted KIEs with experimentally measured values, researchers can gain detailed insights into the structure of the transition state and validate the proposed reaction mechanism. mpg.demit.edu A significant KIE can provide strong evidence about the rate-limiting step of the biological action. nih.gov

Table 5: Hypothetical Calculated Kinetic Isotope Effects (kH/kD) for this compound This table presents theoretical data for illustrative purposes.

Reaction Step Type of KIE Calculated kH/kD Implication
DNA Alkylation α-Secondary 0.98 per D₂ Suggests a change in hybridization from sp³ to sp²-like character at the α-carbon in the transition state.

| Metabolic Oxidation | Primary | > 2.0 | If metabolism involves C-H bond cleavage at a deuterated site, the reaction would be significantly slower. |

Cheminformatics Approaches for Design and Virtual Screening of Novel Pipobroman Analogues

Cheminformatics combines chemistry, computer science, and information science to optimize the drug discovery process. drugdesign.orgresearchgate.net Starting with the core structure of this compound, cheminformatics approaches can be used to design and evaluate novel analogues with potentially improved properties. This process begins with the creation of a virtual library, which is a large database of hypothetical molecules based on the pipobroman scaffold. researchgate.netprimescholars.com

For each compound in the virtual library, a range of molecular descriptors is calculated. These descriptors quantify various physicochemical properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors/acceptors, and polar surface area. These properties are then used in predictive models to assess the "drug-likeness" of the analogues. Virtual screening techniques, including pharmacophore modeling and docking, are then employed to filter the library and identify candidates with a high predicted affinity for the target. malnalab.hunih.govnih.gov This in silico screening process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. rsc.orgnih.gov

Table 6: Cheminformatics Analysis of Hypothetical Pipobroman Analogues This table presents theoretical data for illustrative purposes.

Analogue ID Modification Calculated logP Predicted Target Affinity (Score)
PB-D8-001 Replace Bromine with Chlorine 0.95 -7.2
PB-D8-002 Replace Bromine with Iodine 1.85 -7.9
PB-D8-003 Add Methyl group to Piperazine 1.70 -7.4

| PB-D8-004 | Replace Propionyl with Butyryl | 2.10 | -8.1 |


Applications of Pipobroman D8 As a Research Standard and Tracer

Utilization as a Stable Isotope Labeled Internal Standard in Quantitative Bioanalytical Assays (e.g., LC-MS/MS)

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accuracy and precision. nih.gov Pipobroman-D8 serves as an ideal internal standard for the quantification of its non-labeled counterpart, Pipobroman (B1677944), in complex biological matrices such as plasma, serum, and tissue homogenates. aptochem.comresearchgate.net

An internal standard is essential for controlling for variability during sample preparation, chromatographic injection, and mass spectrometric ionization. aptochem.com Because this compound is chemically and structurally almost identical to Pipobroman, it exhibits nearly the same behavior during extraction, chromatography, and ionization. uq.edu.au It co-elutes with the analyte, meaning it experiences the same degree of ion suppression or enhancement from the sample matrix. aptochem.comuq.edu.au However, it is easily distinguished by the mass spectrometer due to its higher mass (+8 Da). By adding a known concentration of this compound to every sample, calibration standard, and quality control sample, the ratio of the analyte peak area to the internal standard peak area is used for quantification. This ratiometric measurement effectively cancels out variations, leading to robust and reliable data. lcms.cz This approach is fundamental in pharmacokinetic studies that require accurate measurement of drug concentrations over time. biotrial.combioanalysis-zone.comnih.gov

Table 1: Hypothetical LC-MS/MS Parameters for Pipobroman and this compound

This table illustrates the distinct mass-to-charge ratios (m/z) that allow for simultaneous detection and differentiation of the analyte and its deuterated internal standard.

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Role
Pipobroman2.5355.0173.1Analyte
This compound2.5363.0181.1Internal Standard

Application in Tracer Studies for Elucidating Complex Metabolic and Biological Pathways

Stable isotope tracers are powerful tools for investigating the routes and dynamics of biochemical reactions within biological systems. mdpi.comalliedacademies.org this compound can be administered in vitro or in vivo to trace the metabolic fate of the parent drug. Since the deuterium (B1214612) atoms are stably incorporated, they act as a "tag" that allows researchers to follow the molecule and identify its metabolites using mass spectrometry. nih.gov

Pipobroman is known to be an alkylating agent that can affect DNA synthesis. drugbank.commedchemexpress.com By using this compound in tracer studies, researchers can gain insights into:

Metabolite Identification: Tracking the appearance of new deuterated species in biological fluids or cell extracts to identify the chemical structures of metabolites.

Pathway Elucidation: Determining the specific biotransformation reactions (e.g., oxidation, hydrolysis, conjugation) that Pipobroman undergoes. alliedacademies.org

Pharmacokinetics of Metabolites: Quantifying the formation and elimination rates of specific metabolites.

Table 2: Illustrative Example of Metabolite Tracking with this compound

This table shows how mass shifts can be used to hypothesize the identity of metabolites formed from this compound.

Detected Ion (m/z)Mass Shift from this compoundPutative Metabolic ReactionPotential Metabolite
379.0+16MonohydroxylationHydroxy-Pipobroman-D8
347.0-16De-ethylation (from a hypothetical ethyl group)Desethyl-Pipobroman-D8
539.0+176GlucuronidationThis compound-glucuronide

Role as a Certified Reference Material for Analytical Method Development and Validation in Preclinical Research

A Certified Reference Material (CRM) is a standard of the highest quality, characterized by a metrologically valid procedure for one or more specified properties, and is accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. lgcstandards.com this compound, when produced and certified under stringent guidelines (e.g., ISO 17034), can serve as a CRM for the development and validation of analytical methods in preclinical research. lgcstandards.comnih.gov

During method development, a CRM like this compound is used to:

Establish Calibration: Serve as the primary material for preparing accurate calibrators.

Validate Method Performance: Assess critical method parameters such as accuracy, precision, selectivity, and linearity. nih.gov

Ensure Traceability: Provide a link to the International System of Units (SI), ensuring that measurement results are comparable across different laboratories and over time. amis.co.za

Using this compound as a CRM in preclinical studies ensures that the data generated on the concentration of Pipobroman in test systems are reliable and meet regulatory standards for quality and integrity. wepal.nl

Implementation in Isotopic Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest level of accuracy in quantitative measurements. rsc.orgresearchgate.net It is considered a primary ratio method. The principle involves adding a known amount of an isotopically labeled version of the analyte (e.g., this compound) to a sample containing the native analyte (Pipobroman) before any sample processing. nih.gov

The sample is then analyzed by mass spectrometry, and the ratio of the natural analyte to the labeled standard is measured. Because the amount of the labeled standard added is known, the exact amount of the native analyte in the original sample can be calculated with high precision. researchgate.netquality-assistance.com Unlike methods that rely on external calibration curves alone, IDMS is less susceptible to variations in instrument response or incomplete sample recovery, as both the analyte and the standard are affected equally by these processes. nih.gov This makes IDMS with this compound an ideal approach for reference measurement procedures and for accurately assigning concentration values to calibration materials used in routine assays.

Table 3: Principle of Absolute Quantification using IDMS

This table outlines a simplified calculation for determining the concentration of Pipobroman using this compound as the isotopic standard.

ParameterSymbolExample ValueUnit
Mass of this compound addedm_std100ng
Measured MS Response Ratio (Pipobroman/Pipobroman-D8)R0.5dimensionless
Molecular Weight of PipobromanMW_analyte354.99 g/mol
Molecular Weight of this compoundMW_std363.04 g/mol
Calculated Mass of Pipobroman m_analyte 49.44 ng

Calculation: m_analyte = m_std * R * (MW_analyte / MW_std)

Contribution to Mechanistic Enzymology Studies through Kinetic Isotope Effect Analysis

The Kinetic Isotope Effect (KIE) is a powerful tool used to investigate the mechanisms of chemical and enzymatic reactions. ontosight.aimdpi.com A KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. libretexts.org The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. google.comprinceton.edu Consequently, if a C-H bond is broken or formed in the rate-determining step of a reaction, the reaction will proceed more slowly when hydrogen is replaced by deuterium (a primary KIE). libretexts.orgprinceton.edu

This compound can be used to probe the mechanism of its own metabolic degradation. By comparing the rate of metabolism of Pipobroman with that of this compound, researchers can determine if the cleavage of a C-H bond on the deuterated piperazine (B1678402) ring is a rate-limiting step. ontosight.ai

If kH/kD > 1 (Normal KIE): This indicates that a C-H bond at the labeled position is broken in the rate-determining step, providing crucial evidence for the reaction mechanism. princeton.edu

If kH/kD ≈ 1 (No KIE): This suggests that the C-H bond at the labeled position is not involved in the rate-limiting step. libretexts.org

This type of analysis provides invaluable, precise information about transition states and the specific steps involved in enzymatic catalysis, which cannot be obtained through other methods. mdpi.comnih.gov

Future Research Directions and Translational Perspectives Non Clinical Focus

Development of Novel In Vitro and In Vivo Research Models for Pipobroman-D8 Studies

Future non-clinical research on this compound will necessitate the development and utilization of sophisticated in vitro and in vivo models. These models are crucial for elucidating the nuanced effects of deuteration on the compound's biological activity.

In Vitro Models: The establishment of specific cancer cell line models is a foundational step. For this compound, this would involve using cell lines derived from human hematopoietic malignancies, such as K-562 (chronic myelogenous leukemia) or HEL (erythroleukemia), which are relevant to the indications for the parent compound, Pipobroman (B1677944). researchgate.net In these in vitro systems, researchers can directly compare the cytotoxic effects, cell cycle arrest, and induction of apoptosis between Pipobroman and this compound. researchgate.net Advanced 3D cell culture models, such as spheroids or organoids derived from patient samples, could offer a more physiologically relevant environment to study drug penetration and efficacy, mimicking the complex architecture of a tumor.

In Vivo Models: In non-human, in vivo studies, rodent models are indispensable. nih.gov Specifically, xenograft models, where human cancer cell lines are implanted into immunodeficient mice, would allow for the direct assessment of this compound's anti-tumor activity. Furthermore, genetically engineered mouse models (GEMMs) that spontaneously develop myeloproliferative neoplasms could provide a more accurate representation of the disease, enabling the study of the compound within a complete and functional immune system. nih.gov These animal models would be essential for comparative pharmacokinetic and pharmacodynamic studies between the deuterated and non-deuterated forms of the compound. mdpi.com

Model TypeSpecific ExampleResearch Focus for this compound
In Vitro K-562, HEL cell linesComparative cytotoxicity, apoptosis induction, cell cycle analysis vs. Pipobroman.
In Vitro Patient-derived organoidsEfficacy in a more physiologically relevant tumor microenvironment.
In Vivo Xenograft Mouse ModelAssessment of anti-tumor activity, tumor growth inhibition.
In Vivo Genetically Engineered Mouse ModelStudy of efficacy and biological impact in the context of a functional immune system.

Exploration of Potential Synergistic Effects with Other Research Compounds in Preclinical Settings

The investigation of combination therapies in preclinical settings is a cornerstone of modern drug development. nih.govgoogleapis.com A significant future research direction for this compound is to explore its potential for synergistic interactions with other research compounds. Since Pipobroman is an alkylating agent, combining it with compounds that have different mechanisms of action could lead to enhanced efficacy. nih.govdrugbank.com

Preclinical studies could be designed to test this compound in combination with targeted inhibitors, such as JAK2 inhibitors, which are relevant in the context of polycythemia vera. The rationale is that this compound could target the bulk of the disease, while the targeted agent could inhibit key signaling pathways driving proliferation. In vitro cell viability assays using relevant cancer cell lines would be the first step to identify potential synergy, additivity, or antagonism. Promising combinations would then be advanced to in vivo animal models to confirm the enhanced anti-tumor effect and to assess the impact of the combination on the organism. googleapis.com The deuteration of Pipobroman might alter its metabolic profile, potentially changing its interaction with co-administered compounds, a hypothesis that warrants thorough preclinical investigation.

Application of Advanced Imaging Techniques for Tracing this compound Distribution and Localization in Non-Human Models

The presence of deuterium (B1214612) in this compound makes it an ideal candidate for advanced metabolic imaging techniques. mdpi.com Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance (MR)-based method that can non-invasively track the fate of deuterium-labeled compounds in vivo. nih.govresearchgate.net This technique offers a significant advantage over traditional methods by providing spatial and temporal information about the drug and its metabolites. mdpi.com

By administering this compound to animal models of cancer, researchers could use DMI to visualize its accumulation in tumor tissues versus healthy organs. nih.gov This would provide invaluable information on the compound's biodistribution and target engagement. Tracking the appearance of deuterated metabolites could also offer direct insights into the compound's metabolic pathways and clearance rates in vivo. Given the low natural abundance of deuterium, DMI provides a high-contrast, low-background imaging modality. mdpi.com This approach could reveal whether the deuteration affects tissue penetration and retention, which are critical factors for both efficacy and potential toxicity.

Integration with Systems Biology and Network Pharmacology Approaches to Elucidate Broader Biological Impacts

To understand the full biological impact of this compound, future research should move beyond a single-target focus and embrace systems-level approaches. nih.govresearchgate.net Systems biology and network pharmacology integrate high-throughput data from genomics, proteomics, and metabolomics to build comprehensive models of cellular and organismal function. nih.govfrontiersin.org

By treating cancer cell lines with this compound and its non-deuterated counterpart, researchers can perform multi-omics analyses to capture global changes in gene expression, protein levels, and metabolic pathways. This data can then be used to construct interaction networks that reveal how the compound perturbs cellular processes. nih.govfrontiersin.org Network pharmacology can help identify not only the primary targets but also the secondary, off-target effects of the compound, providing a holistic view of its mechanism of action. nih.gov This approach could uncover previously unknown pathways affected by Pipobroman and clarify how deuteration might modulate these broader biological effects, potentially revealing new therapeutic opportunities or explaining unexpected toxicities. researchgate.net

Derivation of Novel Insights into Drug Design Principles and Optimization Strategies from Deuteration Studies

The study of this compound serves as a case study for deriving broader principles in drug design, particularly concerning the strategic use of deuteration. alfa-chemistry.comnih.gov Deuterating a drug at metabolically vulnerable sites can slow down its breakdown by metabolic enzymes, an effect known as the deuterium kinetic isotope effect. This can lead to an improved pharmacokinetic profile, such as a longer half-life and increased systemic exposure. researchgate.net

Careful preclinical studies comparing the pharmacokinetics of Pipobroman and this compound are essential. By quantifying the parent compounds and their metabolites in plasma and tissues over time in animal models, researchers can precisely measure the impact of deuteration. nih.gov These findings can provide valuable insights into which molecular positions are most susceptible to metabolism and how deuterium substitution can be used to protect them. This knowledge is not just limited to Pipobroman but can be extrapolated to guide the design of other novel compounds, making deuteration a key tool in the medicinal chemist's arsenal (B13267) for optimizing drug properties. alfa-chemistry.com The ultimate goal is to use this understanding to create more effective and safer medicines by fine-tuning their metabolic stability. juniperpublishers.com

Q & A

Basic Research Questions

Q. What are the optimal analytical techniques for quantifying Pipobroman-D8 in biological matrices, and how should they be validated?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is recommended for specificity and sensitivity. Validation should follow FDA/ICH guidelines, including parameters like linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (>80%) using spiked plasma samples. Internal standards (e.g., deuterated analogs) minimize matrix effects .

Q. Which in vitro models are most appropriate for preliminary efficacy testing of this compound?

  • Methodology : Use leukemia cell lines (e.g., K562, HL-60) for cytotoxicity assays (MTT or CCK-8 protocols) with IC50 calculations. Include 3D tumor spheroids to mimic in vivo conditions. Dose-response curves should span 0.1–100 μM, with positive controls (e.g., doxorubicin) and triplicate replicates to ensure reproducibility .

Q. How should researchers design pharmacokinetic (PK) studies for this compound in rodent models?

  • Methodology : Employ a crossover design with n ≥ 6 rodents per group. Administer a single oral dose (10 mg/kg) and collect serial blood samples over 24 hours. Non-compartmental analysis (NCA) using WinNonlin® calculates AUC, Cmax, and t1/2. Validate assays for plasma protein binding (>90%) and stability under storage conditions (−80°C) .

Q. What statistical approaches are suitable for dose-response relationships in this compound studies?

  • Methodology : Use nonlinear regression (logistic model) in GraphPad Prism®. For multi-group comparisons, apply ANOVA with post-hoc Tukey tests. Power analysis (α=0.05, β=0.2) ensures adequate sample size. Report 95% confidence intervals for IC50 values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacokinetic profiles of this compound across species?

  • Methodology : Conduct interspecies allometric scaling using physiological parameters (e.g., liver blood flow, metabolic rates). Compare metabolic stability in liver microsomes from humans vs. rodents. Utilize PBPK modeling (e.g., GastroPlus®) to extrapolate human PK, adjusting for species-specific CYP450 isoform activity .

Q. What experimental strategies elucidate the metabolic pathways of this compound in genetically diverse populations?

  • Methodology : Perform in vitro metabolite identification using human hepatocytes and LC-HRMS. Isotopic labeling (e.g., 13C-Pipobroman-D8) tracks metabolic fate. For clinical correlations, stratify patient cohorts by CYP2D6 genotypes (e.g., *4/*4 vs. *1/*1) and assess metabolite ratios in urine .

Q. How can contradictory data on this compound’s mechanism of action (MOA) be reconciled?

  • Methodology : Apply multi-omics integration (transcriptomics, proteomics) to identify downstream targets. Use CRISPR-Cas9 knockouts of suspected pathways (e.g., DNA alkylation vs. topoisomerase inhibition). Validate findings with siRNA silencing and rescue experiments in isogenic cell lines .

Q. What novel formulations improve the bioavailability of this compound while minimizing toxicity?

  • Methodology : Develop lipid-based nanoparticles (LNPs) using Design of Experiments (DoE) for optimization. Test particle size (DLS), encapsulation efficiency (HPLC), and in vitro release (dialysis bag method). Compare pharmacokinetics in murine models against free drug, monitoring hepatotoxicity via ALT/AST levels .

Methodological Frameworks and Pitfalls

  • Research Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Avoid overly broad questions (e.g., "How does this compound work?") in favor of hypothesis-driven inquiries (e.g., "Does this compound synergize with fludarabine in p53-mutant CLL?"). Use PICO framework for clinical studies .
  • Data Contradiction Analysis : Conduct systematic reviews with PRISMA guidelines. Assess study heterogeneity via I² statistics. Sensitivity analysis excludes outliers, while meta-regression identifies covariates (e.g., dosage, patient age) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.